molecular formula C12H10F5NO4 B4611800 methyl 4-[(2,4-difluorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

methyl 4-[(2,4-difluorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B4611800
M. Wt: 327.20 g/mol
InChI Key: KRHOAUZHFDFJED-UHFFFAOYSA-N
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Description

Methyl 4-[(2,4-difluorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a useful research compound. Its molecular formula is C12H10F5NO4 and its molecular weight is 327.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.05299861 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Structural Studies

Molecular docking and vibrational, structural, electronic, and optical studies of 4-[(2,6-dichlorophenyl)amino]2-methylidene 4-oxobutanoic acid (6DAMB) and 4-[(2,5-dichlorophenyl)amino]2-methylidene 4-oxobutanoic acid (5DAMB) have been conducted. These studies utilized experimental (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations. Key findings include the stability of the molecules arising from hyper-conjugative interactions and charge delocalization, analyzed using natural bond orbital (NBO) analysis. The compounds also demonstrated potential as nonlinear optical materials due to their dipole moment and first hyperpolarizabilities. Theoretical Ultraviolet–Visible spectra were analyzed using the TD-DFT method. Notably, autodock studies revealed the inhibitory potential of these butanoic acid derivatives against Placenta growth factor (PIGF-1), suggesting good biological activities and pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Nitroxide-Mediated Photopolymerization

A study on nitroxide-mediated photopolymerization introduced a new alkoxyamine (methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate 4) with a chromophore group linked directly to the aminoxyl function, serving as a photoiniferter. This compound decomposes under UV irradiation to generate corresponding alkyl and nitroxide radicals, with noted changes in the photophysical or photochemical properties of the starting chromophore. Laser flash photolysis experiments highlighted both a singlet state cleavage and an efficient shortening of the triplet state lifetime of the compound. The study suggests the compound's efficiency as a conventional photoinitiator and its application in nitroxide-mediated photopolymerization (NMP2) for the linear growth of poly(n-butyl acrylate) chains, indicating its significance in the field of polymer chemistry (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Spectroscopic Investigation and Molecular Docking

Another study focused on the spectroscopic investigation, vibrational assignments, Fukui functions, HOMO-LUMO, MEP, and molecular docking evaluation of 4-[(3,4-dichlorophenyl)amino]2-methylidene 4-oxo butanoic acid (DMOA). The experimental FT-IR and FT-Raman spectra were recorded and compared with theoretical quantum chemical calculations. The research included NBO analysis, assessment of the first hyperpolarizability indicating the potential of such compounds as nonlinear optical (NLO) materials, and molecular docking to evaluate the binding energy with suitable proteins. The study extends the understanding of the interactions and potential applications of substituted butanoic acids in medicinal chemistry (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).

Properties

IUPAC Name

methyl 4-(2,4-difluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F5NO4/c1-22-10(20)11(21,12(15,16)17)5-9(19)18-8-3-2-6(13)4-7(8)14/h2-4,21H,5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHOAUZHFDFJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)NC1=C(C=C(C=C1)F)F)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-[(2,4-difluorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
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methyl 4-[(2,4-difluorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.